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molecular formula C6H10O4 B1279616 Methyl (2-oxopropoxy)acetate CAS No. 61363-66-4

Methyl (2-oxopropoxy)acetate

Cat. No. B1279616
M. Wt: 146.14 g/mol
InChI Key: NHVGUHQBLOOYQG-UHFFFAOYSA-N
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Patent
US04672057

Procedure details

A solution of methyl-α-L-rhamnopyranoside (1.78 g, 10 mmol) in water (25 ml) was treated with sodium periodate (4.3 g) at 0° C. After 3 hours sodium hydrogen carbonate was cautiously added to neutralize the acid, the mixture was poured into ethanol (100 ml) and the insoluble material was filtered. The filtrate was concentrated to a syrup that was extracted with acetonitrile (15 ml). The extract was used for the next step without further purification.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@H:2]1[O:7][C@@H:6](OC)[C@H:5]([OH:10])[C@H:4](O)[C@H]1O.I([O-])(=O)(=O)=O.[Na+].[C:19](=[O:22])([O-])[OH:20].[Na+].[CH2:24](O)C>O>[CH3:4][C:5](=[O:10])[CH2:6][O:7][CH2:2][C:19]([O:20][CH3:24])=[O:22] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O)O)O
Name
Quantity
4.3 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a syrup that
EXTRACTION
Type
EXTRACTION
Details
was extracted with acetonitrile (15 ml)
CUSTOM
Type
CUSTOM
Details
The extract was used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
CC(COCC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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